molecular formula C6H5N5 B183320 5-(2-Pyridyl)-1H-Tetrazole CAS No. 33893-89-9

5-(2-Pyridyl)-1H-Tetrazole

Cat. No. B183320
CAS RN: 33893-89-9
M. Wt: 147.14 g/mol
InChI Key: LQWXEEDCMLEVHU-UHFFFAOYSA-N
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Description

5-(2-Pyridyl)-1H-Tetrazole is a chemical compound that belongs to the class of heterocyclic compounds known as tetrazoles . It is characterized by a 5-membered ring structure that includes four nitrogen atoms and one carbon atom .


Synthesis Analysis

The synthesis of 5-(2-Pyridyl)-1H-Tetrazole and its derivatives has been reported in several studies . The synthesis often involves the reaction of the corresponding cyanopyridines with sodium azide .


Molecular Structure Analysis

The molecular structure of 5-(2-Pyridyl)-1H-Tetrazole consists of a pyridine ring and a tetrazole ring . The pyridine ring contains atoms C8–C13, while the tetrazole ring contains atoms O1–C5 .


Chemical Reactions Analysis

5-(2-Pyridyl)-1H-Tetrazole has been found to participate in various chemical reactions. For instance, it has been used as a ligand in metal complexes . It has also been employed as a precursor for the hydrolysis-based synthesis of a microcrystalline molybdenum oxide/organic hybrid material .

Scientific Research Applications

Catalysis in Material Synthesis

“5-(2-Pyridyl)-1H-Tetrazole” has been used as a precursor in the synthesis of microcrystalline molybdenum oxide/organic hybrid materials. This application demonstrates its role in facilitating the hydrolysis-based synthesis process, leading to the creation of new materials with potential uses in various industries .

Organic Synthesis

This compound serves as a building block in the synthesis of bipyridine derivatives, which are crucial intermediates in organic chemistry. Bipyridine derivatives have applications ranging from catalysis to the development of new pharmaceuticals .

Analytical Chemistry

In analytical chemistry, derivatives of “5-(2-Pyridyl)-1H-Tetrazole” are employed for the spectrophotometric determination of trace elements like iron in serum, showcasing its importance in accurate and sensitive analytical methods .

Pharmaceutical Research

The structure of “5-(2-Pyridyl)-1H-Tetrazole” is found in drug intermediates and drugs such as valsartan and losartan, which are used to treat hypertension. This highlights its significance in the development of medications that control heart-related ailments .

Antiviral and Antimicrobial Activity

Tetrazole derivatives exhibit a range of pharmacological activities, including antiviral and antimicrobial effects. Compounds containing “5-(2-Pyridyl)-1H-Tetrazole” have been investigated for their potential use as anti-AIDS drugs, specifically as HIV integrase inhibitors .

Oligonucleotide Synthesis

In the field of biochemistry, “5-(2-Pyridyl)-1H-Tetrazole” derivatives are utilized as acidic activators in oligonucleotide synthesis, playing a crucial role in the coupling process essential for creating synthetic DNA or RNA strands .

Safety and Hazards

The safety data sheet for a related compound, 5-(2-Pyridyl)thiophene-2-sulfonyl chloride, indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to avoid contact with skin and eyes .

Future Directions

While specific future directions for the research and application of 5-(2-Pyridyl)-1H-Tetrazole are not well-documented in the literature, similar compounds have been the subject of ongoing research due to their potential applications in various fields . For instance, they have been used as ligands in metal complexes, as precursors for the synthesis of other compounds, and as analytical reagents .

properties

IUPAC Name

2-(2H-tetrazol-5-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N5/c1-2-4-7-5(3-1)6-8-10-11-9-6/h1-4H,(H,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQWXEEDCMLEVHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NNN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00313182
Record name 5-(2-Pyridyl)-1H-Tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00313182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

10.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26666571
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-(2-Pyridyl)-1H-Tetrazole

CAS RN

33893-89-9
Record name 33893-89-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=267037
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(2-Pyridyl)-1H-Tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00313182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 2-(1H-Tetrazol-5-yl)pyridine a versatile ligand in coordination chemistry?

A1: 2-(1H-Tetrazol-5-yl)pyridine exhibits versatile coordination behavior due to the presence of two distinct nitrogen donor sites: the pyridine nitrogen and the tetrazole nitrogen. This allows it to bind to various metal centers, forming diverse structural motifs like mononuclear, dinuclear, and even triangular metallacalix[3]arenes. [] This versatility makes it valuable for designing metal-organic frameworks (MOFs) and other supramolecular architectures. [, ]

Q2: Can 2-(1H-Tetrazol-5-yl)pyridine and its derivatives act as sensors?

A3: Yes, complexes utilizing 2-(1H-Tetrazol-5-yl)pyridine derivatives, specifically 6-(1H-tetrazol-5-yl)-2,2'-bipyridine, have shown potential as multifunctional sensors. For instance, a Pb2+ complex incorporating this ligand exhibited temperature-dependent luminescence and sensitivity to volatile amines and acids, suggesting its potential for sensing applications. []

Q3: How do modifications to the 2-(1H-Tetrazol-5-yl)pyridine structure affect its luminescent properties?

A4: Studies demonstrate that modifications like methylation of the tetrazole ring or replacing the pyridine with pyrazine can significantly influence the ligand's π-accepting ability. [] This, in turn, impacts the quantum yield, lifetime, and absorption spectrum of ruthenium (Ru) complexes containing these modified ligands. []

Q4: What role does 2-(1H-Tetrazol-5-yl)pyridine play in developing blue-emitting phosphorescent materials?

A5: 2-(1H-Tetrazol-5-yl)pyridine has proven valuable in designing efficient blue-emitting Iridium(III) complexes. [, ] By serving as an ancillary ligand alongside cyclometalated ligands, it contributes to fine-tuning the emission wavelength and achieving high photoluminescence quantum yields in the blue region. [, ]

Q5: How does the position of the nitrogen donor atom in isomeric 5-(x-pyridyl)-1H-tetrazole ligands (x = 2, 4) influence the assembly of polyoxometalate-based compounds?

A6: Research indicates that the position of the nitrogen donor atom in isomeric ligands significantly impacts the resulting structure of polyoxometalate-based compounds. [, ] For instance, using 5-(2-pyridyl)-1H-tetrazole led to the formation of compounds containing multinuclear copper clusters and one-dimensional chains, while 5-(4-pyridyl)-1H-tetrazole yielded frameworks with infinite silver-ligand chains. [] This highlights the crucial role of ligand design in controlling the structural features of resulting materials.

Q6: Can 2-(1H-Tetrazol-5-yl)pyridine and its derivatives be used in biological applications?

A7: Yes, studies have explored the biological activities of 2-(1H-Tetrazol-5-yl)pyridine derivatives. For example, copper(II) complexes containing pendant arm-pyridyltetrazole ligands have demonstrated promising DNA binding and cleavage activities, along with cytotoxic effects against cancer cell lines. [] This indicates their potential as therapeutic agents, warranting further investigation.

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